Versicolorin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

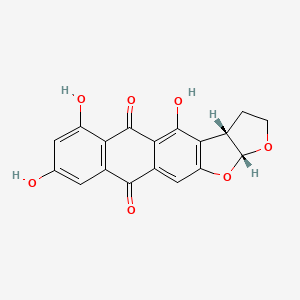

Versicolorin B is an organic heteropentacyclic compound that is 2,3,3a,12a-tetrahydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione carrying three hydroxy substituents at positions 4, 6 and 8. It has a role as an Aspergillus metabolite. It is an organic heteropentacyclic compound, a cyclic acetal, a polyphenol and a member of p-quinones. It is a conjugate acid of a this compound(1-).

科学的研究の応用

Biosynthesis of Aflatoxins

Versicolorin B serves as an intermediate in the biosynthesis of aflatoxins, specifically in the conversion to Versicolorin A and subsequently to other toxic metabolites. The pathway begins with the precursor versiconal, which is converted into this compound through the action of the enzyme this compound synthase, encoded by the aflK gene. This enzyme plays a dual role, facilitating critical steps in aflatoxin production, including the conversion of 5'-oxoaverantin to averufin .

Key Steps in Aflatoxin Biosynthesis:

- Conversion of Norsolorinic Acid to Averantin: This initial step is crucial for the production of aflatoxins.

- Formation of this compound: The transformation from versiconal to this compound marks a pivotal point in the pathway.

- Subsequent Conversions: this compound is further transformed into Versicolorin A, which can then lead to various aflatoxins, including AFB1 and AFG1, known for their carcinogenic properties .

Genetic Studies

Research has focused on understanding the genetic regulation of aflatoxin biosynthesis, particularly through gene knockout studies involving aflK. Deletion mutants lacking this gene exhibit reduced sclerotial production and aflatoxin biosynthesis, highlighting its essential role . This genetic manipulation provides insights into potential biocontrol strategies against aflatoxin-producing fungi.

Biocontrol Strategies

Studies have explored using biological control agents to inhibit aflatoxin production. For instance, certain strains of Trichoderma have been shown to affect the expression of genes involved in aflatoxin biosynthesis, including those regulating this compound synthesis . These findings suggest potential applications in agricultural practices to mitigate aflatoxin contamination in crops.

Toxicological Research

This compound's role as a precursor to highly toxic aflatoxins has made it a subject of toxicological studies aimed at understanding its effects on human health. Research indicates that compounds derived from this biosynthetic pathway are linked to liver cancer and other health issues associated with dietary exposure to contaminated foods . Understanding these pathways can help develop better detection methods and risk assessment strategies.

Case Study 1: Gene Knockout in A. flavus

A study conducted on A. flavus demonstrated that knocking out the aflK gene resulted in significantly lower levels of aflatoxin production compared to wild-type strains. This case highlights the potential for genetic interventions in controlling mycotoxin levels in agricultural products .

Case Study 2: Biocontrol Agent Efficacy

Research evaluating various biocontrol agents showed that specific strains could effectively reduce aflatoxin levels by targeting key enzymes involved in its biosynthesis, including those acting on this compound. This approach offers a promising avenue for reducing mycotoxin contamination without relying on chemical fungicides .

Data Table: Summary of Key Findings

特性

CAS番号 |

4331-22-0 |

|---|---|

分子式 |

C18H12O7 |

分子量 |

340.3 g/mol |

IUPAC名 |

(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |

InChI |

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1 |

InChIキー |

BABJNKGTTYCTOO-ULCDLSAGSA-N |

SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

異性体SMILES |

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

正規SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O |

Key on ui other cas no. |

16049-49-3 |

同義語 |

versicolorin B versicolorin C vesicolorin B, (+-) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。